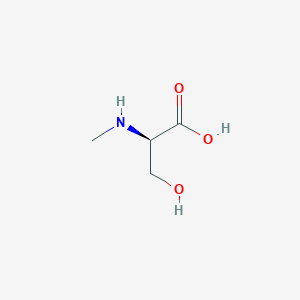

N-Methyl-D-serine

Overview

Description

N-Methyl-D-serine is a derivative of the amino acid D-serine . It is a direct, full agonist at the D-serine/glycine modulatory site of the N-methyl-D-aspartate-type glutamate receptors (NMDARs) . NMDARs play key roles in excitatory neurotransmission and are involved in several important processes, including learning, behavior, and synaptic plasticity .

Synthesis Analysis

D-serine is synthesized by a serine racemase (SR) enzyme, which directly converts L-serine to D-serine . The SR enzyme is a bifunctional enzyme, producing both D-serine and pyruvate in cultured cells and in vitro . Transfection of SR into HEK 293 cells elicits synthesis of D-serine and augmented release of pyruvate to culture media .

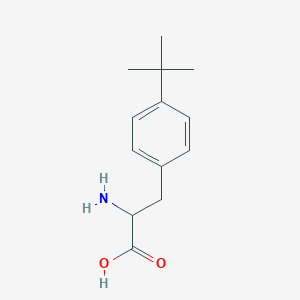

Molecular Structure Analysis

The molecular structure of this compound is closely related to the NMDA receptor. D-serine and glycine bind to one subunit, GluN1, while glutamate binds to the other, GluN2 . These agonists bind to the receptor’s bi-lobed ligand-binding domains (LBDs), which close around the agonist during receptor activation .

Chemical Reactions Analysis

D-serine is critical for complex behaviors, such as cognition and social behavior, where dysregulation of its synthesis and release has been implicated in many pathological conditions . The amino acid in the supernatant was derivatized into fluorescent diastereomers by ortho-phthaldialdehyde and N-isobutyryl-L-cysteine (a chiral compound) at alkaline pH .

Scientific Research Applications

Serine's Role in Cellular Processes

N-Methyl-D-serine, a variant of the amino acid serine, plays a vital role in cellular processes. Serine is indispensable metabolically and contributes significantly to various cellular functions. It is a primary source of one-carbon units for methylation reactions through S-adenosylmethionine generation. This aspect of serine metabolism is crucial in mammalian tissues for controlling methyl group transfer. The synthesis and regulation of serine metabolism have implications in several physiological and pathological states, including cancer due to its role in one-carbon metabolism (Kalhan & Hanson, 2012).

Serine in Neuromodulation

This compound acts as a coagonist of N-methyl-D-aspartate (NMDA) receptors in the brain, with D-serine being a more potent agonist than glycine. This relationship is significant as it suggests the role of serine in modulating synaptic responses. Studies show that degradation of D-serine can attenuate NMDA receptor-mediated neurotransmission, highlighting its potential as a neuromodulator (Mothet et al., 2000). Moreover, the distribution of D-serine in the human central nervous system is heterogeneous, which may reflect the functional diversity of glutamatergic neurons (Suzuki et al., 2017).

D-serine in Neurophysiology and Pathophysiology

The presence and function of D-serine in the vertebrate retina have been established, suggesting its role in regulating the sensitivity of NMDA receptors under physiological conditions. This finding opens up new questions about glial cells' role in modulating neuronal excitability through D-serine release (Stevens et al., 2003). Additionally, D-serine is linked to several neurological disorders, including schizophrenia and Alzheimer's disease, and is synthesized by a pyridoxal 5′‐phosphate-dependent serine racemase (Yoshimura & Goto, 2008).

D-serine and Schizophrenia

Abnormal NMDA receptor function, potentially influenced by D-serine levels, has been implicated in the pathophysiology of schizophrenia. Genetic associations of D-serine metabolism with schizophrenia suggest its significant role in this condition. Studies have shown that mice with a mutation leading to reduced D-serine levels displayed behaviors relevant to schizophrenia, indicating the potential contribution of altered D-serine metabolism to this disorder (Labrie et al., 2009).

Mechanism of Action

Target of Action

N-Methyl-D-serine is a crucial endogenous co-agonist of N-methyl-D-aspartate receptors (NMDARs) in the central nervous system . These receptors play vital roles in brain physiology and neuropsychiatric disorders .

Mode of Action

This compound interacts with NMDARs, which require the binding of two different neurotransmitter agonists for synaptic transmission . D-serine and glycine bind to one subunit, GluN1, while glutamate binds to the other, GluN2 . Surprisingly, this compound has been observed to bind to both GluN1 and GluN2A LBDs, suggesting that it competes with glutamate for binding to GluN2A . This mechanism is confirmed by electrophysiology experiments, which show that this compound is indeed inhibitory at high concentrations .

Biochemical Pathways

The levels of this compound are principally determined by serine racemase (SR) and D-amino acid oxidase (DAAO), and the regulations by these enzymes show regional differences in the brain . SR is the enzyme regulating both D- and L-serine levels through both racemization (catalysis from L-serine to D-serine) and β-elimination (degradation of both D- and L-serine) . This compound modulates long-term potentiation, neuronal migration, and excitotoxicity through the NMDAR .

Pharmacokinetics

It is known that d-serine, a related compound, can be regulated by chemicals or genetic modulation of sr or daao . This regulation greatly attenuates NMDAR activity and the ensued excitotoxicity, a shared mechanism in neurodegenerative disorders and stroke .

Result of Action

This compound’s interaction with NMDARs results in various molecular and cellular effects. For instance, it has been found to produce antidepressant-like effects in mice through suppression of the BDNF signaling pathway and regulation of synaptic adaptations in the nucleus accumbens . Moreover, it has been found to augment dopamine metabolism in the cerebral cortex and limbic regions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the distribution of SR and DAAO in the brain can affect the regional availability of this compound . Furthermore, the presence of N-linked glycans, which act primarily by interacting with the LBD bottom lobe to stabilize the closed LBD, can impact the binding of this compound to NMDARs .

Safety and Hazards

properties

IUPAC Name |

(2R)-3-hydroxy-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFABYLDRXJYID-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415335 | |

| Record name | N-METHYL-D-SERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915405-01-5 | |

| Record name | N-METHYL-D-SERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

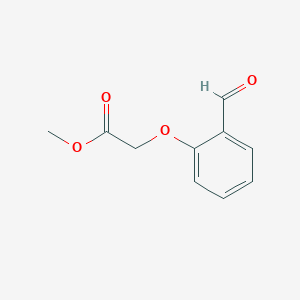

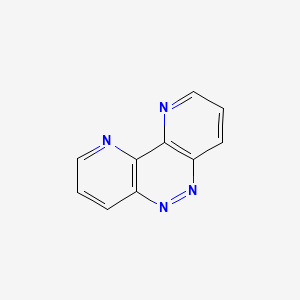

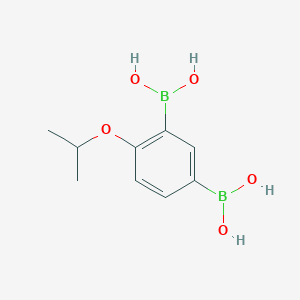

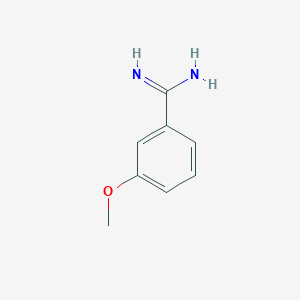

Retrosynthesis Analysis

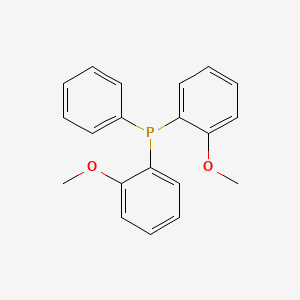

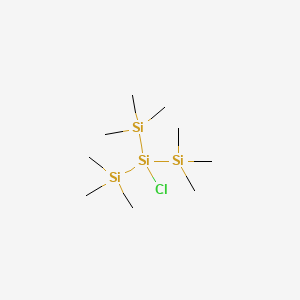

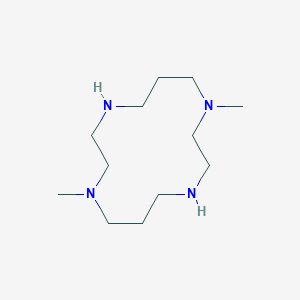

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

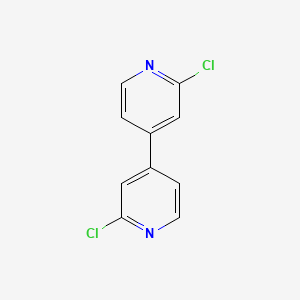

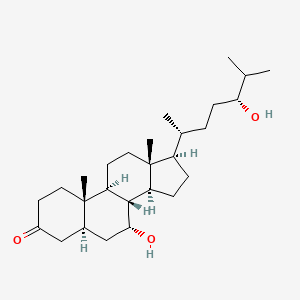

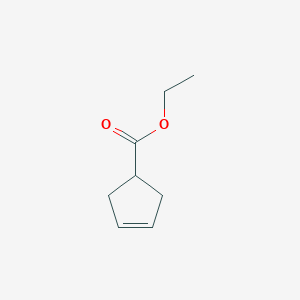

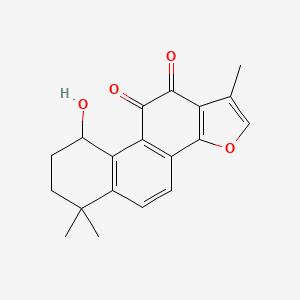

Feasible Synthetic Routes

Q & A

Q1: Given that the study found N-Methyl-L-serine increased hyaluronan production, could its enantiomer, N-Methyl-D-serine, have a similar effect?

A: The study explicitly states that the L-configuration of NMS is essential for its activity in stimulating hyaluronan production. [] This implies that this compound, being the mirror image of the L-form, might not interact with the biological target (likely an enzyme) in the same way and therefore might not elicit the same effect. Further research would be needed to definitively confirm or refute the activity of this compound on hyaluronan production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.